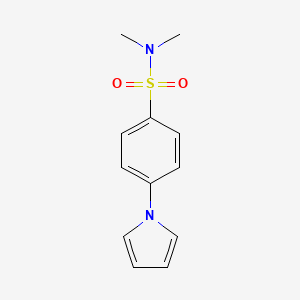

N,N-二甲基-4-(1H-吡咯-1-基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

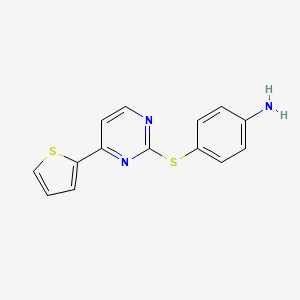

“N,N-dimethyl-4-(1H-pyrrol-1-yl)benzenesulfonamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It is a heterocyclic building block .

Synthesis Analysis

The synthesis of “N,N-dimethyl-4-(1H-pyrrol-1-yl)benzenesulfonamide” and similar compounds has been achieved by refluxing 2,5-dimethoxytetrahydrofuran/hexane 2,5-dione separately in the presence of acetic acid . Other methods include the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride .Molecular Structure Analysis

The molecular structure of “N,N-dimethyl-4-(1H-pyrrol-1-yl)benzenesulfonamide” and similar compounds has been characterized using various techniques. For instance, compound 25 crystallized in the monoclinic system, and the space group P 2 1 / n, with one molecule in the asymmetric unit, and four in the unit cell, Z = 4 .Chemical Reactions Analysis

The chemical reactions involving “N,N-dimethyl-4-(1H-pyrrol-1-yl)benzenesulfonamide” and similar compounds have been studied. For example, a new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides (5a–n) were prepared and new heterocycles underwent thorough characterization and evaluation for antibacterial activity .Physical and Chemical Properties Analysis

The physical and chemical properties of “N,N-dimethyl-4-(1H-pyrrol-1-yl)benzenesulfonamide” and similar compounds have been analyzed. For instance, the 1H NMR of a similar compound showed δ 8.03 (br, 2H, 2NH, D2O-exchange), 6.92 (s, 4H, aromatic-H), 4.16 ppm (s, 4H, 2CH2), 2.50 (s, 6H, 2Me); 13C NMR: δ 206.4 (CO), 148.9, 145.1, 126.4, 125.8, 65.0, 25.3 (aromatic, carbons methylene and methyl carbons); Accurate mass: m/z 220.12 .科学研究应用

结构和光谱分析

- 氢键效应和分子结构:Mansour 和 Ghani (2013) 对类似化合物 N-(4,6-二甲基嘧啶-2-基)-4-[(2-羟基苯亚甲基)-氨基]苯磺酰胺进行了一项研究,强调了氢键效应、光谱和分子结构研究的重要性。他们利用各种分析方法,如 FTIR、NMR、UV-Vis 和 MS,结合理论计算(DFT/B3LYP 和 HF 方法)来了解分子稳定性、电子结构和分子内相互作用 (Mansour & Ghani, 2013)。

新衍生物的合成

- 杂芳化和新衍生物合成:Hassan 等人 (2009) 报告了含有二甲基磺酰胺部分的新型吡咯并[2,3-d]嘧啶和吡咯并[3,2-e][1,2,4]三唑并[1,5-c]嘧啶衍生物的合成。筛选了这些化合物的抗菌和抗真菌活性,显示出有希望的结果 (Hassan et al., 2009)。

抗癌活性和 QSAR 研究

- 抗癌活性:Żołnowska 等人 (2018) 合成了一系列 N-(芳基/杂芳基)-4-(1H-吡咯-1-基)苯磺酰胺,并评估了它们对各种人类肿瘤细胞系的抗癌活性。他们还进行了凋亡潜能分析和定量构效关系 (QSAR) 研究,重点研究了分子结构和生物活性之间的关系 (Żołnowska et al., 2018)。

分子结构和 SAR 研究

- 选择性配位能力:Mansour (2014) 专注于磺胺甲恶唑席夫碱配体对铜(II) 的配位能力,揭示了分子结构、光谱性质和构效关系的见解。该研究重点介绍了配位如何影响抗菌活性 (Mansour, 2014)。

作用机制

The mechanism of action of “N,N-dimethyl-4-(1H-pyrrol-1-yl)benzenesulfonamide” and similar compounds has been investigated. A molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim was acquired from the Protein Data Bank (PDB ID:2bfm), justified the better antileishmanial activity of compound 13 .

属性

IUPAC Name |

N,N-dimethyl-4-pyrrol-1-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-13(2)17(15,16)12-7-5-11(6-8-12)14-9-3-4-10-14/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQXJLLSJWIMNFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)N2C=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone]](/img/structure/B2730828.png)

![(E)-2-(3-(naphthalen-1-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2730831.png)

![2-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-N-(4-chlorophenyl)-2-methyl-1-hydrazinecarboxamide](/img/structure/B2730832.png)

![N-(2-Phenylethyl)-N'-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2730834.png)

![Tert-butyl N-[(3S,4S)-4-[amino(phenyl)methyl]oxolan-3-yl]carbamate](/img/structure/B2730838.png)

![2-(4-Oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetohydrazide](/img/structure/B2730840.png)

![2-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2730851.png)